Flotufolastat F-18 is classified as a radiopharmaceutical diagnostic agent and is part of the small molecule group. It is a diastereoisomer of another compound, 18F-rhPSMA-7, which enhances its diagnostic capabilities by allowing for rapid clearance from the bloodstream and significant accumulation in tumor tissues . Its development utilizes proprietary radiohybrid technology, marking it as the first FDA-approved PSMA-targeted imaging agent of this kind .
The synthesis of flotufolastat F-18 involves a complex automated process that typically utilizes a modified GE TracerLab FX(FDG) module. The synthesis can be summarized in two main steps:
The entire process ensures reproducible yields and high purity levels, essential for effective medical imaging applications.
Flotufolastat F-18 has a complex molecular structure characterized by its chemical formula and an average molecular weight of approximately 1470.63 g/mol . The structural data reveal that it is designed to bind specifically to PSMA, which is overexpressed in prostate cancer cells. This binding facilitates its use in PET imaging, allowing for precise localization of cancerous lesions.
The primary chemical reactions involved in the synthesis of flotufolastat F-18 include:
These reactions are critical for ensuring that the final product retains its efficacy as a diagnostic agent while maintaining high radiochemical purity necessary for clinical applications .
Flotufolastat F-18 operates through a mechanism that involves binding to the extracellular domain of PSMA on prostate cancer cells. Once administered intravenously, it distributes throughout the body but shows significant accumulation in PSMA-expressing tissues. The fluorine-18 isotope emits positrons, which are detected during PET imaging, allowing clinicians to visualize cancerous lesions accurately .
The biodistribution studies indicate that after administration, flotufolastat F-18 predominantly localizes in the liver (15.8% of administered activity), heart blood pool (7.4%), and kidneys (3.2%), with rapid clearance through urinary excretion .
Flotufolastat F-18 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that flotufolastat F-18 remains effective during storage and use in clinical settings.
Flotufolastat F-18 is primarily used for diagnostic imaging in prostate cancer patients, particularly those with suspected metastasis or recurrence based on elevated serum prostate-specific antigen levels. Its application extends to:
Flotufolastat F-18 originated from a novel class of compounds termed radiohybrid Prostate-Specific Membrane Antigen (rhPSMA), whose molecular architecture enables dual diagnostic and therapeutic potential. The technology platform was pioneered at the Technical University of Munich, where researchers engineered a backbone incorporating both a Prostate-Specific Membrane Antigen-targeting moiety and a universal chelator. This design allowed radiolabeling with imaging isotopes (e.g., fluorine-18) for positron emission tomography or therapeutic isotopes (e.g., lutetium-177) for systemic radiation therapy, establishing a true theranostic framework [9]. Flotufolastat F-18 (designated 18F-rhPSMA-7.3 during development) emerged as a single diastereoisomer from the isomeric mixture 18F-rhPSMA-7, selected for clinical advancement due to its optimized pharmacokinetic profile [7]. Preclinical studies demonstrated high Prostate-Specific Membrane Antigen binding affinity (sub-nanomolar dissociation constant), efficient internalization by Prostate-Specific Membrane Antigen-expressing cells, and favorable biodistribution characterized by rapid blood clearance and reduced hepatic accumulation [4] [7]. Critically, comparative analyses revealed lower urinary excretion relative to other renally cleared Prostate-Specific Membrane Antigma-targeted radiopharmaceuticals, suggesting enhanced potential for pelvic lesion detection due to diminished obscuring background activity in the ureters and bladder [4] [7] [10].
Blue Earth Diagnostics structured a dual phase 3 trial program to validate Flotufolastat F-18 across prostate cancer’s clinical continuum:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: